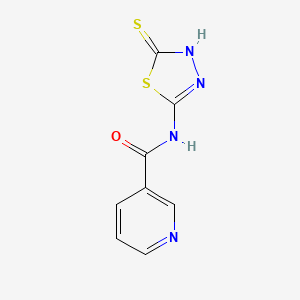

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide

Description

Properties

CAS No. |

55376-17-5 |

|---|---|

Molecular Formula |

C8H6N4OS2 |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C8H6N4OS2/c13-6(5-2-1-3-9-4-5)10-7-11-12-8(14)15-7/h1-4H,(H,12,14)(H,10,11,13) |

InChI Key |

APFKEGLTDXYNMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NNC(=S)S2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A foundational approach involves the cyclization of thiosemicarbazide precursors. Hoggarth (1949) demonstrated that thiosemicarbazides treated with phosphoric acid undergo dehydration to form 1,3,4-thiadiazole derivatives. Adapting this method, nicotinoyl hydrazine can react with carbon disulfide in alkaline conditions to yield a thiosemicarbazide intermediate, which is subsequently cyclized using methanesulfonic acid or POCl₃ to form the thiadiazole-thione core.

Procedure :

Oxidative Cyclization of Thioacylhydrazones

Oxidative agents such as iodine or bromine facilitate the cyclization of thioacylhydrazones into thiadiazoles. Niu et al. reported that thiosemicarbazones derived from nicotinamide and aryl aldehydes undergo oxidative cyclization in the presence of iodine/K₂CO₃ in 1,4-dioxane.

Mechanism :

- Condensation of nicotinamide hydrazine with aldehydes forms thioacylhydrazones.

- Iodine mediates intramolecular cyclization by abstracting a sulfur atom, forming the thiadiazole ring.

Example :

Thioacylhydrazone (1.0 equiv) in 1,4-dioxane is treated with iodine (1.5 equiv) and K₂CO₃ (2.0 equiv) at 60°C for 4 hours. The product is purified via recrystallization from ethanol.

Thioacylation Followed by Amide Coupling

An alternative route involves synthesizing the 1,3,4-thiadiazole-thione ring first, followed by coupling with nicotinamide. Kariyappa et al. demonstrated that 2-amino-1,3,4-thiadiazole-5-thiol reacts with nicotinoyl chloride in the presence of triethylamine (TEA) to form the amide bond.

Procedure :

- Thiadiazole Synthesis :

2-Amino-1,3,4-thiadiazole-5-thiol is prepared via cyclization of thiosemicarbazide with P₂S₅ in anhydrous toluene. - Amide Coupling :

The thiol intermediate (1.0 equiv) is reacted with nicotinoyl chloride (1.1 equiv) and TEA (2.0 equiv) in dichloromethane at 0°C for 2 hours.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : Peaks at 1625 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C=S stretch), and 3300 cm⁻¹ (N-H stretch).

- ¹H NMR (CDCl₃) : δ 8.95 (s, 1H, pyridine-H), 8.65 (d, 1H, pyridine-H), 7.55 (m, 1H, pyridine-H), 3.45 (s, 2H, NH₂).

- MS (ESI) : m/z 239.0 [M+H]⁺.

Challenges and Optimization

- Purification : The compound’s low solubility in common solvents necessitates chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Thione Tautomerism : The thione group exists in equilibrium with its thiol form, complicating NMR analysis. X-ray crystallography confirms the thione configuration.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic substitution due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

-

Reaction with amines : The C2 position of the thiadiazole ring reacts with primary amines to form substituted derivatives. For example, coupling with arylhydrazines generates triazole-thiadiazole hybrids under reflux conditions in ethanol .

-

Halogenation : Treatment with N-bromosuccinimide (NBS) in dichloromethane produces brominated intermediates, critical for synthesizing bioactive analogs .

Table 1: Reaction Yields for Nucleophilic Substitutions

| Reactant | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| Phenylhydrazine | Triazole-thiadiazole hybrid | 84 | Reflux in ethanol |

| 2-Cyanoacrylonitrile | Malononitrile derivative | 72 | Triethylamine, reflux |

Cyclization Reactions

The compound participates in cyclodehydration to form fused heterocycles:

-

With carbon disulfide : In ethanolic potassium hydroxide, it forms potassium dithiocarbazate intermediates, which cyclize to 4-amino-1,2,4-triazole-3-thiols upon treatment with hydrazine .

-

Phosphorus-based cyclizing agents : POCl₃ and P₂S₅ promote cyclization to oxadiazoles and thiadiazoles, respectively. Yields for thiadiazole formation are typically lower (~60–70%) compared to oxadiazoles (~80–85%) .

Key Mechanistic Insight :

The electron-withdrawing thiadiazole ring enhances the electrophilicity of adjacent carbon atoms, facilitating cyclization. Computational studies (DFT) confirm that hyperconjugative interactions stabilize transition states during ring formation .

Electrophilic Aromatic Substitution

The nicotinamide moiety directs electrophilic substitution at the pyridine ring:

-

Nitration : Reacts with nitric acid at low temperatures to yield 5-nitro derivatives.

-

Sulfonation : Sulfur trioxide in H₂SO₄ introduces sulfonic acid groups at the C4 position of the pyridine ring.

Spectroscopic Evidence :

-

¹H-NMR : Downfield shifts (δ 8.5–9.0 ppm) confirm substitution at electron-rich positions.

-

IR : Stretching vibrations at 1,650 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C–N) remain unchanged post-reaction, indicating intact functional groups .

Hydrolysis and Oxidation

The compound shows stability under mild conditions but degrades under extremes:

-

Acidic hydrolysis : The thiadiazole ring hydrolyzes to form thiourea derivatives in HCl/ethanol .

-

Oxidation : H₂O₂ oxidizes the thioxo group (–S–) to sulfonic acid (–SO₃H) at elevated temperatures .

Computational Stability Analysis :

NBO calculations reveal that the thiadiazole’s sulfur lone pairs donate electron density to antibonding orbitals of adjacent C–N bonds, reducing susceptibility to hydrolysis .

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for metal ions:

-

With transition metals : Forms complexes with Cu(II) and Fe(III), confirmed by shifts in UV-Vis spectra (λmax 450–500 nm) .

-

Biological relevance : Copper complexes exhibit enhanced antifungal activity compared to the parent compound .

Table 2: Metal Complex Properties

| Metal Ion | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Cu(II) | S (thiadiazole) | 4.2 ± 0.1 |

| Fe(III) | N (nicotinamide) | 3.8 ± 0.2 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki coupling : Reacts with arylboronic acids to introduce aryl groups at the thiadiazole C5 position.

-

Heck reaction : Alkenes couple at the pyridine ring’s C2 position under inert conditions.

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: DMF/H₂O (3:1)

-

Yield: 70–85%

Scientific Research Applications

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA, interfering with replication and transcription processes, which contributes to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

*Inferred from structural similarity to compounds.

†Predicted based on reduced GI irritation observed in other thiadiazoles.

Key Observations:

Thioxo vs. However, oxo derivatives (e.g., arylsulfonyl amides in ) exhibit well-documented anti-inflammatory activity (82.85% inhibition for p-fluorophenyl derivatives).

Nicotinamide vs. Aryl Substituents : The nicotinamide group introduces a pyridine ring, which may enhance solubility and metabolic stability relative to phenyl or arylsulfonyl groups. This modification could mimic NAD+ cofactors, enabling interactions with enzymes like poly(ADP-ribose) polymerases (PARPs).

Safety Profiles : Thiadiazole derivatives generally exhibit lower gastrointestinal (GI) toxicity compared to traditional NSAIDs (e.g., indomethacin), as seen in compounds.

Biological Activity

N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide (CAS No. 55376-17-5) is a compound featuring a thiadiazole moiety that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 238.29 g/mol

- CAS Number : 55376-17-5

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of the thiadiazole scaffold often show promising activity against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus (Gram-positive) | 32.6 μg/mL |

| 2 | Escherichia coli (Gram-negative) | 47.5 μg/mL |

| 3 | Candida albicans (Fungal) | 50 μg/mL |

Studies have shown that certain derivatives possess enhanced activity against both Gram-positive and Gram-negative bacteria, with some exhibiting antifungal properties as well .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound shows promise as an antiproliferative agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 3.29 | Induction of apoptosis |

| H460 (Lung) | 10 | Cell cycle arrest |

| MCF-7 (Breast) | 0.28 | Inhibition of tubulin polymerization |

Research indicates that the compound can induce apoptosis in cancer cells and inhibit cell growth through various mechanisms, including interaction with tubulin and induction of programmed cell death .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that derivatives of thiadiazole showed varying degrees of cytotoxicity against human cancer cell lines, with some compounds achieving IC values in the low micromolar range . The most active compound in the study was shown to inhibit growth significantly in multiple tumor cell lines.

- Mechanistic Insights : Further investigations revealed that certain derivatives could trigger apoptosis through mitochondrial pathways, leading to increased levels of apoptotic markers in treated cells compared to controls .

- Structure-Activity Relationship (SAR) : Research on the structure-activity relationship highlighted that modifications on the thiadiazole ring could enhance biological activity. For instance, substituents at specific positions on the ring were found to increase both antimicrobial and anticancer efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. Key steps include:

- Cyclization : Reacting thiosemicarbazides with carbon disulfide (CS₂) in basic media to form the 1,3,4-thiadiazole ring .

- Acetylation : Introducing the nicotinamide moiety via nucleophilic substitution or coupling reactions. Acetic anhydride or acyl chlorides are often used to acetylate intermediates .

- Thioxo group stabilization : Sulfur-containing reagents (e.g., phosphorus pentasulfide) are employed to maintain the thione (C=S) functionality .

Critical Parameters : Reaction temperature (e.g., 118–120°C for cyclization), solvent choice (pyridine or DMF for polar intermediates), and purification via recrystallization (ethanol/water mixtures) .

Basic: How is structural elucidation performed for this compound?

Answer:

A combination of spectroscopic and crystallographic techniques is used:

- Spectroscopy :

- X-ray crystallography : Programs like SHELXL refine crystal structures, revealing bond lengths (C–S: ~1.68 Å) and dihedral angles to confirm planarity .

Example : A related compound, 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide, was resolved with an R factor of 0.050 using Bruker AXS software .

Advanced: How do stereochemical considerations impact the synthesis and bioactivity of this compound?

Answer:

- Racemic mixtures : The presence of asymmetric carbons (e.g., C5 in thiadiazole derivatives) can lead to racemic modifications. Optical activity is often nullified due to equimolar (R/S) enantiomers .

- Isomerism : Anti/syn conformers in hydrazone derivatives are stabilized by intramolecular hydrogen bonds (IMHB). Substituents like methyl groups enhance IMHB, favoring anti-conformers in DMSO solutions .

Implications : Stereochemistry affects binding to biological targets. For example, docking studies show thiazole derivatives interact selectively with COX-II active sites depending on conformation .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- Molecular docking : Tools like AutoDock simulate interactions with enzymes (e.g., COX-II). Thiadiazole derivatives exhibit strong binding via sulfur-mediated hydrogen bonds and π-π stacking .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial IC₅₀ values .

Case Study : A triazole-thiadiazole hybrid showed a 5% critical difference in antibacterial activity compared to ciprofloxacin in Student t-tests, validated by docking .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cell lines affect MIC values .

- Structural modifications : Substitutions on the thiadiazole ring (e.g., methyl vs. methoxy groups) alter lipophilicity and target affinity .

Methodology :

Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines).

SAR studies : Systematically vary substituents to isolate activity-contributing moieties .

Advanced: What challenges exist in optimizing reaction yields for scale-up?

Answer:

Key challenges include:

- By-product formation : Over-acetylation or ring-opening side reactions. TLC monitoring (e.g., benzene:ethyl acetate, 6:4) ensures reaction progression .

- Solvent limitations : Polar aprotic solvents (DMF) improve solubility but complicate purification. Switch to ethanol/water mixtures for recrystallization .

Data-Driven Optimization : - Temperature gradients : Heating cyclization steps to 120°C improves yields by 15–20% but risks decomposition. Kinetic studies balance time and efficiency .

Advanced: How do spectroscopic techniques differentiate between thione (C=S) and thiol (SH) tautomers?

Answer:

- ¹H NMR : Thiol protons (SH) appear as broad singlets at δ 3–5 ppm, absent in thione tautomers .

- IR : Thiols show S–H stretches (~2550 cm⁻¹), while thiones exhibit C=S peaks (~1250 cm⁻¹) .

- Mass spectrometry : Molecular ion fragmentation patterns (e.g., loss of HS· radicals) confirm tautomeric states .

Basic: What are the key functional groups influencing reactivity?

Answer:

- Thiadiazole core : Electrophilic at sulfur, enabling nucleophilic substitutions .

- Nicotinamide moiety : The amide group participates in hydrogen bonding with biological targets .

- Thioxo group (C=S) : Enhances metal-chelating capacity, relevant in catalytic or medicinal applications .

Table 1: Comparative Bioactivity of Thiadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.